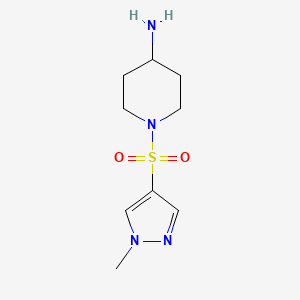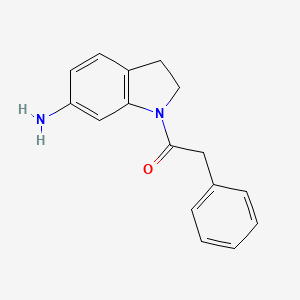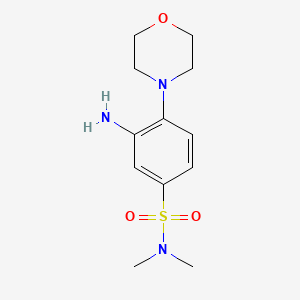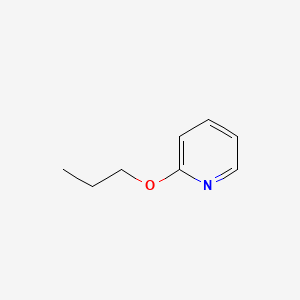
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Übersicht
Beschreibung
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPPA and is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
MPPA has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and matrix metalloproteinases. This inhibition can lead to the suppression of tumor growth and the prevention of metastasis. MPPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, suppression of metastasis, and anti-inflammatory properties. MPPA has also been shown to have minimal toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using MPPA in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using MPPA is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on MPPA. One area of research is the development of new drug candidates based on the structure of MPPA. Another potential direction is the use of MPPA in the development of new imaging agents for medical imaging. Further research is also needed to fully understand the biochemical and physiological effects of MPPA and its potential applications in scientific research.
Conclusion:
In conclusion, MPPA is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPPA has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, suppression of metastasis, and anti-inflammatory properties. While there are limitations to using MPPA in lab experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
MPPA has been extensively studied for its potential applications in scientific research. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. MPPA has also been studied for its potential use in the development of new imaging agents for medical imaging.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13/h6-8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISPPNKHAJENNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)



![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)





